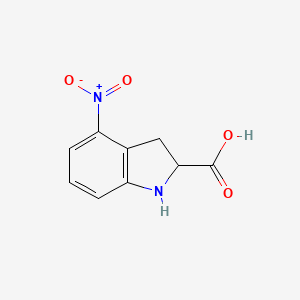
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a nitro group at the 4-position and a carboxylic acid group at the 2-position of the indole ring system. It is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the nitration step can be scaled up using industrial nitrating agents and controlled reaction environments to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride).
Major Products:
Reduction of Nitro Group: 4-Amino-2,3-dihydro-1H-indole-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 4-Nitro-2,3-dihydro-1H-indole-2-methanol.
Substitution Reactions: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The indole ring system can also interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
2,3-Dihydro-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different biological activities.
Uniqueness: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Propriétés
Formule moléculaire |
C9H8N2O4 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-3,7,10H,4H2,(H,12,13) |
Clé InChI |
SMCDPSHURWKBKI-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13242694.png)

![6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13242715.png)

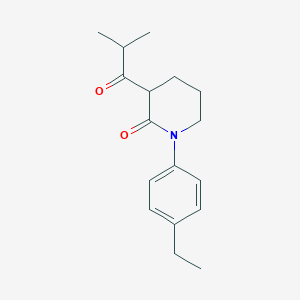

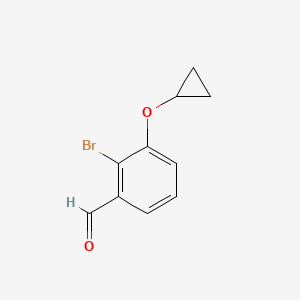
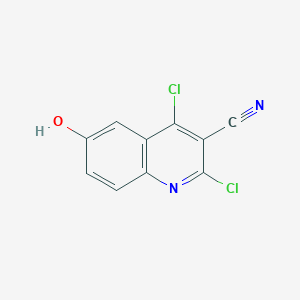
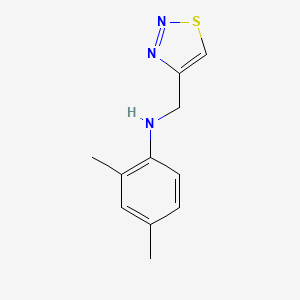

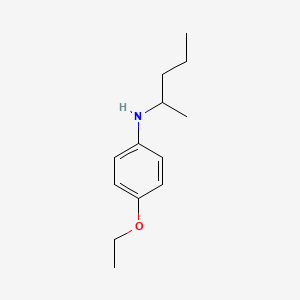
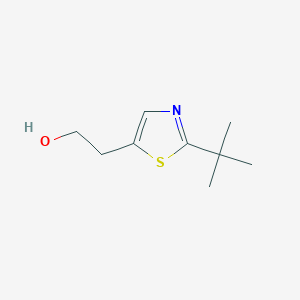
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)
